N,N-diallyl-4-bromoaniline
Overview
Description
N,N-diallyl-4-bromoaniline is an organic compound that belongs to the class of arylamines It features a benzene ring substituted with a bromine atom at the para position and two allyl groups attached to the nitrogen atom
Preparation Methods
The synthesis of N,N-diallyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with allyl iodide in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure the formation of the desired product . The reaction mixture is then stirred at room temperature for a few hours before being quenched with water and extracted with an organic solvent like ethyl acetate. The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
N,N-diallyl-4-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using reagents like n-butyllithium (n-BuLi) and electrophiles such as alkyl halides.
Oxidation Reactions: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the allyl groups to alkanes.
Common reagents and conditions used in these reactions include n-BuLi, THF, and various electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-diallyl-4-bromoaniline has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Pharmaceuticals: The compound can be used in the development of new drugs due to its ability to undergo various chemical modifications.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N-diallyl-4-bromoaniline exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and allyl groups influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles . The nitrogen atom’s lone pair of electrons can also participate in reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
N,N-diallyl-4-bromoaniline can be compared with other similar compounds such as:
4-Bromo-N,N-diethylaniline: This compound has ethyl groups instead of allyl groups attached to the nitrogen atom.
4-Bromo-N,N-dimethylaniline: This compound has methyl groups instead of allyl groups attached to the nitrogen atom.
3-Bromo-N,N-dimethylaniline: This compound has a bromine atom at the meta position and methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-bromo-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
InChI Key |
ASCBNTWCZFWIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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